2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound features a 4,5,6,7-tetrahydro-1-benzothiophene core substituted at the 3-position with a carboxamide group and at the 2-position with a complex urea-thioureia hybrid side chain. The trichloroethyl group enhances lipophilicity, while the nitro group may participate in charge-transfer interactions or act as a hydrogen-bond acceptor. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to steric and electronic effects .
Properties
Molecular Formula |
C19H18Cl3N5O4S2 |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
2-[[2,2,2-trichloro-1-[(2-nitrobenzoyl)amino]ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H18Cl3N5O4S2/c20-19(21,22)17(24-15(29)9-5-1-3-7-11(9)27(30)31)26-18(32)25-16-13(14(23)28)10-6-2-4-8-12(10)33-16/h1,3,5,7,17H,2,4,6,8H2,(H2,23,28)(H,24,29)(H2,25,26,32) |
InChI Key |
SBGNIBXDNXVWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trichloroethyl intermediate: This step involves the reaction of trichloroacetaldehyde with an appropriate amine to form the trichloroethylamine intermediate.
Coupling with the nitrophenyl group: The trichloroethylamine intermediate is then reacted with 2-nitrobenzoyl chloride to form the corresponding amide.
Formation of the benzothiophene ring: The amide is then subjected to cyclization reactions to form the benzothiophene ring structure.
Final coupling and purification: The final step involves coupling the benzothiophene intermediate with the appropriate carbamothioyl group, followed by purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties due to its ability to interact with specific cellular pathways.
- Case Study : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against cancer cell lines, showing significant cytotoxic effects at certain concentrations .
2. Biological Activity Studies
- Mechanism of Action : Research indicates that the compound may modulate enzyme activity by binding to specific proteins involved in metabolic pathways. This interaction could lead to altered cellular responses.
- Case Study : In vitro assays demonstrated that the compound inhibited the activity of certain kinases implicated in cancer progression, suggesting a potential role in targeted cancer therapy .
3. Chemical Synthesis
- Reagent in Organic Synthesis : The compound serves as a valuable reagent in organic synthesis, particularly in creating derivatives with enhanced biological activity.
- Application Example : It has been utilized in the synthesis of novel benzothiophene derivatives that show improved pharmacological profiles compared to their predecessors .
Mechanisms and Pathways
The mechanism of action involves interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in cellular signaling pathways.
- Receptor Modulation : Studies suggest that it may act as a modulator for certain receptors involved in inflammation and cancer pathways.
Future Research Directions
Ongoing research aims to further elucidate the pharmacological mechanisms and optimize the synthesis of this compound for enhanced efficacy and safety profiles. Future studies may focus on:
- In Vivo Studies : To assess the therapeutic potential and safety in animal models.
- Formulation Development : Creating delivery systems that enhance bioavailability and target specific tissues.
Mechanism of Action
The mechanism of action of 2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s trichloroethyl and nitrophenyl groups may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ in substituents on the benzothiophene core and side chains. Key comparisons include:
Physicochemical Properties
- Solubility : The carboxamide group in the target compound improves aqueous solubility compared to ester derivatives (e.g., ). However, the nitro and trichloro groups may counteract this by increasing hydrophobicity .
- Metabolic Stability : Carboxamides generally exhibit higher metabolic stability than esters, as seen in , where amide bonds resist hydrolysis better than esters. The nitro group may further slow oxidative metabolism .
Biological Activity
The compound 2-{[(2,2,2-Trichloro-1-{[(2-nitrophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , often referred to in research as a complex organic molecule, has garnered attention for its potential biological activities. Its structure includes significant functional groups that may influence its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of multiple elements that contribute to its chemical behavior. The notable features include:
- Trichloromethyl Group : This group can enhance lipophilicity, potentially improving cellular uptake.
- Nitrophenyl Group : Known for its reactivity and ability to participate in various biological interactions.
- Benzothiophene Core : This structure is often associated with diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that the compound interacts with specific molecular targets within biological systems. The nitrophenyl group may inhibit certain enzymes or receptors, leading to modulation of biological pathways. Additionally, the trichloromethyl group might facilitate interactions with lipid membranes, enhancing bioavailability.
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated:
- Cell Proliferation Inhibition : Related compounds have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
- Targeted Approaches : Some studies suggest that modifications to the nitrophenyl group can improve selectivity towards cancer cells while minimizing effects on normal cells.
Enzyme Inhibition
The compound may exhibit enzyme inhibitory properties:
- Cholinesterase Inhibition : Similar compounds have demonstrated inhibition of cholinesterase enzymes, which is relevant for neuroprotective strategies .
- Kinase Inhibition : Some benzamide derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study investigated a series of benzothiophene derivatives for their antimicrobial activity. The results indicated that compounds with higher lipophilicity showed enhanced antibacterial activity against E. coli and Klebsiella pneumoniae. The mechanism was attributed to increased membrane disruption capabilities .
Case Study 2: Anticancer Activity
In another research effort focusing on benzamide derivatives, compounds similar to our target were evaluated for their anticancer properties. Results indicated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution and carbamothioylation. Key steps include:
- Reacting trichloroethylamine derivatives with 2-nitrophenyl carbonyl chloride in dry CH₂Cl₂ under nitrogen, followed by carbamothioyl group introduction using thiourea .
- Purification via reverse-phase HPLC (gradient: 30%→100% methanol/water) to achieve >95% purity, as validated by LC-MS and HRMS .
- Critical parameters: anhydrous conditions, stoichiometric control of anhydrides (e.g., succinic or maleic anhydride), and reaction time (12–24 hr reflux) .
Q. Which spectroscopic techniques are most effective for characterizing structural features like the trichloroethyl and tetrahydrobenzothiophene moieties?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for trichloroethyl (δ 3.8–4.2 ppm for CH₂Cl₃; δ 40–45 ppm for C-Cl₃) and tetrahydrobenzothiophene (δ 1.5–2.5 ppm for cyclohexene protons) .
- IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹), C=S (1250–1350 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .
- X-ray Crystallography (if crystals form): Resolve spatial arrangements of the nitrobenzoyl and carbamothioyl groups, as demonstrated for analogous tetrahydrobenzothiophenes .
Q. How can in vitro antibacterial activity assays be designed to evaluate this compound?
- Methodological Answer :
- Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Assess minimum inhibitory concentrations (MICs) in Mueller-Hinton broth, with controls (e.g., ciprofloxacin). Include cytotoxicity assays (e.g., HEK293 cells) to gauge selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position, trichloroethyl substitution) impact antibacterial efficacy and mechanism of action?
- Methodological Answer :
- Synthetic SAR Study : Synthesize analogs with 3- or 4-nitrophenyl groups, or replace trichloroethyl with difluoroethyl. Compare MICs to identify pharmacophore requirements .
- Mechanistic Probes : Use fluorescence quenching assays to test DNA gyrase/topoisomerase IV inhibition. Correlate with molecular docking (AutoDock Vina) to predict binding affinities to enzyme active sites .
- Data Interpretation : Conflicting activity trends (e.g., reduced potency with 3-nitrophenyl) may arise from steric hindrance or electron-withdrawing effects, requiring DFT calculations (e.g., Gaussian09) .
Q. What strategies resolve contradictions in bioactivity data between similar tetrahydrobenzothiophene derivatives?
- Methodological Answer :
- Meta-Analysis : Compile datasets from comparable studies (e.g., MICs against S. aureus) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outlier protocols .
- Experimental Replication : Standardize variables (e.g., bacterial inoculum size, solvent purity) and validate via inter-laboratory studies. Use high-resolution LC-MS to confirm compound integrity .
- Theoretical Alignment : Link discrepancies to differences in bacterial membrane permeability (e.g., logP calculations via ChemAxon) or efflux pump expression .
Q. How can computational modeling (e.g., COMSOL Multiphysics) optimize reaction conditions for large-scale synthesis?
- Methodological Answer :
- Simulate heat/mass transfer in reflux setups to identify temperature gradients affecting yield. Adjust stirring rates or solvent volume based on CFD results .
- Use AI-driven parameter optimization (e.g., Bayesian algorithms) to predict ideal molar ratios or reaction times, minimizing trial runs .
Theoretical and Methodological Integration
Q. How does this compound’s mechanism align with existing theories of bacterial resistance modulation?
- Methodological Answer :
- Hypothesis Testing : If resistance arises from β-lactamase activity, test synergy with clavulanic acid. Use transcriptomics (RNA-seq) to identify upregulated resistance genes (e.g., mecA in MRSA) post-exposure .
- Conceptual Framework : Map results to the "privileged scaffold" theory, where tetrahydrobenzothiophene’s rigidity enhances target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
